molecular formula C8H10O4S B2441027 4-Methanesulfonyl-2-methoxyphenol CAS No. 1206968-73-1

4-Methanesulfonyl-2-methoxyphenol

Cat. No. B2441027
CAS RN: 1206968-73-1
M. Wt: 202.22
InChI Key: UNACZRJUKYPGER-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-methoxyphenol is a chemical compound with the formula C8H10O4S and a molecular weight of 202.23 g/mol . It is often used in laboratory settings .

Scientific Research Applications

Synthesis and Characterization of Diethyltin-Based Self-Assemblies

Research on diethyltin(methoxy)methanesulfonate has shown the formation of three-dimensional self-assemblies, highlighting the structural versatility of methanesulfonate derivatives. This work could imply that 4-Methanesulfonyl-2-methoxyphenol might also be relevant in the design of novel materials with specific structural properties (R. Shankar et al., 2011).

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid has been used as an effective catalyst in the synthesis of benzoxazoles from 2-aminophenol and acid chlorides. This suggests the potential of methanesulfonic acid derivatives in catalysis and organic synthesis, pointing towards the utility of this compound in similar contexts (Dinesh Kumar et al., 2008).

Synthesis of Disulfonylmethane Derivatives

A study on the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives highlights the role of methanesulfonic acid derivatives in the development of novel organic molecules, suggesting applications in pharmaceuticals, materials science, and chemical synthesis (G. Prakash et al., 2010).

Microbial Metabolism of Methanesulfonic Acid

The microbial metabolism of methanesulfonic acid is critical in the biogeochemical cycling of sulfur. Studies in this area could inform environmental applications of this compound, such as in bioremediation or as a sulfur source for microbial growth (D. Kelly & J. Murrell, 1999).

Ferrous Methanesulfonate as a Catalyst

Ferrous methanesulfonate has been used as a catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This application highlights the potential of methanesulfonate salts, including possibly derivatives like this compound, in green chemistry and catalyst development (Min Wang et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-methoxyphenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-4-methylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACZRJUKYPGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-methoxyphenol (500 mg, 2.46 mmol), sodium methanesulfinate (1 g, 9.84 mmol), copper(I) trifluoromethanesulfonate benzene complex (124 mg, 0.25 mmol) and N,N′-dimethylethylenediamine (53 μL, 0.49 mmol) in dimethyl sulfoxide (3 mL) was stirred overnight at 130° C. The mixture was allowed to cool to room temperature followed by the addition of ethyl acetate (8 mL) and water (8 mL). The resulting mixture was filtered through Celite pad and to the filtrate was added 2N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed sequentially with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/1) to give the title compound as a white crystal (258 mg, yield 52%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
52%

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